D-Glucose-d1-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

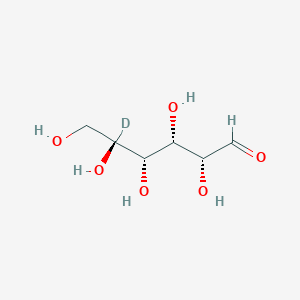

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D |

InChI Key |

GZCGUPFRVQAUEE-SPRLRUCNSA-N |

Isomeric SMILES |

[2H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling D-Glucose-d1-1: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Structure, and Applications of a Key Isotope-Labeled Carbohydrate in Modern Research and Development.

This technical guide provides a comprehensive overview of D-Glucose-d1-1, a stable isotope-labeled monosaccharide, for researchers, scientists, and drug development professionals. This document details its chemical properties, plausible synthesis, and its critical applications as a tracer in metabolic research and as an internal standard for quantitative analysis.

Core Properties of this compound

This compound, also known as Dextrose-1-d1 or Deuterated Glucose, is a form of D-glucose where the hydrogen atom at the C1 (anomeric) position is replaced with a deuterium atom. This isotopic substitution makes it a valuable tool for tracing the metabolic fate of glucose and for use as an internal standard in mass spectrometry-based analytical methods.

| Property | Value | References |

| Chemical Formula | C₆H₁₁DO₆ | [1][2] |

| Linear Formula | HOCH₂[CHOH]₄CDO | [3][4][5] |

| Molecular Weight | 181.16 g/mol | |

| CAS Number | 106032-61-5 | |

| Appearance | White to off-white powder | |

| Melting Point | 150-152 °C | |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (with a trace of NH₄OH) | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Assay | ≥99% (CP) | |

| SMILES String | [2H]C1(O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O | |

| InChI Key | WQZGKKKJIJFFOK-QVTRYHEBSA-N |

Chemical Structure

The chemical structure of this compound is identical to that of D-glucose, with the exception of the deuterium atom at the anomeric carbon (C1). In its cyclic hemiacetal form, it exists as an equilibrium of α and β anomers.

Caption: Chemical structures of the α and β anomers of this compound in its cyclic pyranose form.

Experimental Protocols

Plausible Synthesis of this compound

A common and effective method for the stereoselective synthesis of 1-deuterated aldoses is the reduction of the corresponding lactone with a deuterated reducing agent. For this compound, this involves the reduction of D-glucono-1,5-lactone with sodium borodeuteride (NaBD₄).

Methodology:

-

Dissolution: D-glucono-1,5-lactone is dissolved in an appropriate solvent, such as ethanol or a mixture of ethanol and water, and cooled in an ice bath.

-

Reduction: A solution of sodium borodeuteride in a suitable solvent (e.g., water or ethanol) is added dropwise to the cooled lactone solution with continuous stirring. The reaction is maintained at a low temperature to ensure stereoselectivity.

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), the excess reducing agent is quenched by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.

-

Purification: The resulting mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Use as an Internal Standard in Mass Spectrometry

This compound is frequently employed as an internal standard for the accurate quantification of glucose in biological samples using isotope dilution mass spectrometry (ID-MS).

Sample Preparation for LC-MS/MS Analysis:

-

Spiking: A known amount of this compound is added to the biological sample (e.g., plasma, serum, or cell lysate).

-

Protein Precipitation: Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant containing glucose and the internal standard is carefully transferred to a new tube.

-

Solvent Evaporation: The solvent is evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Signaling Pathways and Metabolic Fate

The deuterium label at the C1 position of this compound allows for the tracing of its metabolic fate through various pathways, primarily glycolysis and the pentose phosphate pathway (PPP).

Glycolysis

In the initial steps of glycolysis, the C1 aldehyde group of glucose is not directly involved in the key transformations that break the carbon skeleton. The deuterium atom at this position will be retained through the upper phase of glycolysis.

Caption: Fate of the deuterium label from this compound in the glycolytic pathway.

Pentose Phosphate Pathway (Oxidative Phase)

The oxidative phase of the pentose phosphate pathway begins with the oxidation of glucose-6-phosphate at the C1 position. When this compound is the substrate, the deuterium atom at C1 is lost during the conversion of 6-phospho-D-glucono-δ-lactone-d1 to 6-phospho-D-gluconate-d1. This makes this compound an excellent tool for measuring the flux through the oxidative PPP.

Caption: Loss of the deuterium label from this compound in the oxidative phase of the pentose phosphate pathway.

Conclusion

This compound is an indispensable tool in modern biochemical and pharmaceutical research. Its well-defined chemical properties and the strategic placement of the deuterium label provide researchers with a powerful method for elucidating the intricacies of carbohydrate metabolism and for achieving high accuracy in quantitative analyses. The experimental approaches and metabolic pathway diagrams presented in this guide offer a foundational understanding for the effective utilization of this valuable isotopic tracer.

References

- 1. brainly.com [brainly.com]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Glucose-d1-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of D-Glucose-d1-1, a deuterated form of D-glucose. This stable isotope-labeled sugar is a critical tool in metabolic research, enabling the tracing of glucose through various biochemical pathways. This document details its fundamental characteristics, experimental protocols for its analysis, and its application in studying metabolic fluxes.

Physical Properties

Table 1: Physical Properties of this compound and D-Glucose

| Property | This compound | D-Glucose |

| Appearance | White crystalline powder[1] | White crystalline solid |

| CAS Number | 106032-61-5[1] | 50-99-7[3] |

| Molecular Formula | C₆H₁₁DO₆ | C₆H₁₂O₆ |

| Molecular Weight | 181.16 g/mol | 180.16 g/mol |

| Melting Point | 150-152 °C | 146 °C (α-form), 150 °C (β-form) |

| Solubility in Water | Highly soluble (exact value not specified) | ~91 g/100 mL at 25 °C |

| Solubility in Ethanol | Slightly soluble (exact value not specified) | Slightly soluble |

| Density | Data not available | 1.54 g/cm³ |

| pKa | Data not available | 12.16 |

| Optical Activity [α]D²⁵ | +52.0° (c=2 in H₂O with trace NH₄OH) | +52.7° (c=10 in H₂O) |

Chemical Properties and Reactivity

The chemical structure of this compound is identical to that of D-glucose, with the exception of a deuterium atom at the anomeric carbon (C-1). This isotopic substitution is the basis for its use as a tracer in metabolic studies.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| Linear Formula | HOCH₂[CHOH]₄CDO |

| SMILES | [2H]C1(O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O |

| InChI | 1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D |

| InChI Key | WQZGKKKJIJFFOK-QVTRYHEBSA-N |

The primary difference in chemical reactivity between this compound and D-glucose arises from the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for enzymatic processes that involve the cleavage of this bond. This effect is generally small (4-6%) but can be significant in sensitive metabolic flux analyses.

Stability and Storage: this compound is a stable compound. For long-term storage, it is recommended to keep it in a tightly sealed container in a dry and well-ventilated place.

Applications in Metabolic Pathway Analysis

This compound is a valuable tracer for elucidating the flux through key metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The deuterium label allows for the tracking of the glucose molecule and its metabolites using techniques such as mass spectrometry and NMR spectroscopy.

Glycolysis

In glycolysis, this compound is converted to pyruvate. The deuterium at the C-1 position is retained through the initial steps of the pathway. By measuring the isotopic enrichment of downstream metabolites, researchers can quantify the rate of glycolysis.

Caption: Glycolysis pathway showing the initial steps of this compound metabolism.

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is an alternative route for glucose metabolism. Tracing this compound through the PPP allows for the measurement of NADPH production and the synthesis of nucleotide precursors. The initial decarboxylation step in the oxidative phase of the PPP involves the C-1 carbon of glucose.

Caption: Oxidative phase of the Pentose Phosphate Pathway with this compound.

Tricarboxylic Acid (TCA) Cycle

Pyruvate derived from the glycolysis of this compound can enter the TCA cycle. The deuterium label can be tracked through the various intermediates of the cycle, providing insights into cellular respiration and biosynthesis.

Caption: The Tricarboxylic Acid (TCA) Cycle.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of isotopically labeled aldoses is the cyanohydrin synthesis. For this compound, this would involve the reaction of D-arabinose with a deuterated cyanide source (e.g., NaCN in D₂O), followed by hydrolysis of the resulting cyanohydrin and subsequent reduction. This multi-step process allows for the specific introduction of deuterium at the C-1 position.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. A sharp melting range is indicative of high purity.

Optical Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.

-

Measurement: The prepared solution is placed in the polarimeter cell, and the angle of rotation of plane-polarized light is measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

l is the path length of the cell in decimeters

-

c is the concentration of the solution in g/mL

-

Mass Spectrometry for Isotopic Enrichment Analysis

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for determining the isotopic enrichment of metabolites derived from this compound.

Methodology (GC-MS):

-

Sample Preparation: Biological samples are quenched, and metabolites are extracted. The extracted metabolites are then derivatized to make them volatile for GC analysis.

-

GC Separation: The derivatized sample is injected into the GC, where different metabolites are separated based on their boiling points and interactions with the column.

-

MS Analysis: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured.

-

Data Analysis: The mass spectra of the metabolites are analyzed to determine the incorporation of deuterium. The presence of a peak at M+1 (where M is the mass of the non-deuterated fragment) indicates the presence of the deuterium label. The relative abundance of the M+1 peak to the M peak provides a measure of isotopic enrichment.

Quantitative NMR (qNMR) Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to determine the purity and concentration of this compound, as well as to trace the deuterium label in metabolic studies.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) containing a known amount of an internal standard.

-

NMR Data Acquisition: A ¹H NMR spectrum is acquired. To ensure accurate quantification, a sufficient relaxation delay between scans is crucial.

-

Data Processing: The spectrum is processed, including Fourier transformation, phase correction, and baseline correction.

-

Quantification: The integral of a specific proton signal from this compound is compared to the integral of a known signal from the internal standard. The concentration of this compound can then be calculated based on the known concentration of the internal standard and the molar ratio of the protons being compared.

Caption: General experimental workflow for the analysis and application of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Glucose-d1-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Glucose-d1-1, a stable isotope-labeled monosaccharide crucial for metabolic research and as a tracer in various biomedical applications. The methodologies detailed herein are compiled from established chemical syntheses, offering a robust framework for the preparation of this important compound.

Introduction

This compound, also known as D-[1-²H]glucose, is a form of glucose in which the hydrogen atom at the C1 position is replaced with its stable isotope, deuterium. This isotopic labeling allows for the non-invasive tracking and quantification of glucose metabolism in vivo and in vitro using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its applications are pivotal in studying metabolic pathways, diagnosing metabolic disorders, and in the development of therapeutic agents.

This guide focuses on a well-established chemical synthesis route, the cyanohydrin synthesis, adapted for deuterium labeling, followed by detailed purification protocols to ensure high isotopic and chemical purity.

Synthesis of this compound

The primary method for the synthesis of this compound is the cyanohydrin synthesis, starting from D-arabinose. This method involves the extension of the carbon chain of D-arabinose by one carbon, with the introduction of deuterium at the new C1 position.

Synthesis Pathway Overview

The synthesis can be summarized in the following key steps:

-

Cyanohydrin Formation: Reaction of D-arabinose with a cyanide source to form two epimeric cyanohydrins: D-glucononitrile and D-mannononitrile.

-

Hydrolysis: Conversion of the nitrile group of the cyanohydrins to carboxylic acids, yielding D-gluconic acid and D-mannonic acid.

-

Epimer Separation: Separation of the desired D-gluconic acid from its D-mannonic acid epimer.

-

Lactonization: Conversion of D-gluconic acid to D-glucono-δ-lactone.

-

Deuterated Reduction: Reduction of the D-glucono-δ-lactone using a deuterium source to yield this compound.

A schematic of the synthesis workflow is presented below:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the well-established cyanohydrin synthesis of isotopically labeled glucose.[1][2]

Step 1: Cyanohydrin Formation

-

Dissolve D-arabinose in water.

-

Add a solution of sodium cyanide (NaCN). The reaction conditions, particularly the pH, can influence the ratio of the resulting epimers (D-glucononitrile and D-mannononitrile). In the presence of sodium carbonate, the formation of the gluconic epimer is favored.[1]

-

Allow the reaction to proceed at room temperature. The reaction is typically complete within 48 hours.

Step 2: Hydrolysis to Aldonic Acids

-

The resulting cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids (D-gluconic acid and D-mannonic acid).

-

This can be achieved by heating the solution with a base, such as sodium carbonate, at approximately 60°C.

Step 3: Separation of Epimeric Acids

-

The separation of D-gluconic acid from D-mannonic acid is a critical step. D-gluconic acid can be selectively precipitated as its barium or potassium salt.[1][2]

-

For example, adding barium hydroxide or potassium hydroxide will lead to the crystallization of barium D-gluconate or potassium D-gluconate, which can be collected by filtration.

Step 4: Lactonization

-

The purified D-gluconic acid salt is converted to the free acid using an acid, such as sulfuric acid.

-

The solution of D-gluconic acid is then concentrated to promote the formation of D-glucono-δ-lactone. This is often achieved by slow evaporation at room temperature.

Step 5: Deuterated Reduction

-

The D-glucono-δ-lactone is dissolved in a suitable solvent, such as water or ethanol.

-

The solution is cooled in an ice bath.

-

A deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is added portion-wise to reduce the lactone to the aldehyde, thus forming this compound.

-

The reaction is monitored for completion, and the excess reducing agent is quenched.

Purification of this compound

Purification of the final product is essential to remove any unreacted starting materials, byproducts, and salts. A combination of ion-exchange chromatography and crystallization is typically employed.

Purification Workflow

References

D-Glucose-d1-1: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for D-Glucose-d1-1, a deuterated form of D-glucose. Understanding the stability profile of this isotopically labeled compound is critical for its effective use in research and development, particularly in metabolic studies, drug development, and clinical applications where its purity and integrity are paramount.

Core Stability and Storage Recommendations

This compound is a stable isotope-labeled monosaccharide. While generally stable, its integrity can be compromised by improper storage conditions, leading to chemical degradation and affecting experimental outcomes. The primary factors influencing its stability are temperature, humidity, and light exposure.

General Handling and Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Anhydrous D-glucose is known to be hygroscopic and will absorb moisture from the air, which can lead to caking and potential degradation.

Quantitative Stability and Storage Parameters

While specific quantitative stability data for this compound is not extensively published, the stability of D-glucose provides a strong basis for its handling. The following tables outline recommended storage conditions and a template for stability testing based on International Council for Harmonisation (ICH) guidelines. Researchers are encouraged to generate their own stability data for critical applications.

Table 1: Recommended Storage Conditions for this compound

| Condition Type | Temperature | Relative Humidity | Duration |

| Long-term Storage (Solid) | 2°C to 8°C | Controlled | Several years |

| Working Stock (Solid) | Room Temperature (15-25°C) | Controlled | Months |

| Stock Solution (-20°C) | -20°C ± 5°C | N/A | Up to 1 month[1][2] |

| Stock Solution (-80°C) | -80°C ± 10°C | N/A | Up to 6 months[1][2] |

Table 2: Template for a Solid-State Stability Testing Protocol

| Storage Condition (ICH) | Temperature | Relative Humidity | Minimum Testing Duration | Testing Frequencies | Potential Analytes to Monitor |

| Long-term | 25°C ± 2°C | 60% ± 5% RH | 12 months | 0, 3, 6, 9, 12 months | Purity (HPLC, GC), Appearance, Water Content (Karl Fischer), Isotopic Enrichment (MS), Degradation Products |

| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months | 0, 3, 6 months | Purity (HPLC, GC), Appearance, Water Content (Karl Fischer), Isotopic Enrichment (MS), Degradation Products |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months | 0, 3, 6 months | Purity (HPLC, GC), Appearance, Water Content (Karl Fischer), Isotopic Enrichment (MS), Degradation Products |

Degradation Pathways

The degradation of this compound is expected to follow pathways similar to that of unlabeled D-glucose. The primary degradation routes are thermal degradation and photodegradation.

Thermal Degradation

At elevated temperatures, D-glucose undergoes a series of complex reactions collectively known as caramelization. This process involves dehydration and the formation of various furan derivatives, such as 5-hydroxymethylfurfural (5-HMF), and other colored and aromatic compounds. The initial stages of thermal decomposition of solid glucose begin around its melting point (approximately 150°C).

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of D-glucose, particularly in aqueous solutions. The primary site of action is the C-1 position. The degradation can lead to the formation of gluconic acid and smaller aldehydic fragments like arabinose.

Experimental Protocols

A robust stability testing protocol is essential for ensuring the quality and reliability of this compound in research and development. The following protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.

Objective

To evaluate the stability of solid this compound under various temperature and humidity conditions over a specified period.

Materials and Equipment

-

This compound (at least three different batches)

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers (e.g., amber glass vials with inert caps)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for isotopic enrichment analysis

-

Karl Fischer titrator for water content determination

-

Analytical balance

Experimental Workflow

Procedure

-

Protocol Design: Define the batches to be tested, storage conditions, testing frequency, and analytical methods as outlined in Table 2.

-

Sample Preparation: Aliquot sufficient quantities of this compound from each batch into the chosen containers. Ensure containers are sealed properly to prevent moisture ingress.

-

Initial Analysis (Time Zero): Perform a complete analysis on samples from each batch before placing them in the stability chambers. This includes appearance, purity assay, water content, and isotopic enrichment.

-

Storage: Place the samples in the stability chambers under the specified long-term, intermediate, and accelerated conditions.

-

Time-Point Testing: At each scheduled time point, remove samples from the stability chambers and allow them to equilibrate to ambient conditions before analysis.

-

Analytical Testing: Perform the pre-defined analytical tests on the samples. The analytical methods should be stability-indicating, meaning they can detect changes in the quality of the substance.

-

Data Analysis: Compile and analyze the data to identify any trends in degradation or changes in physical and chemical properties over time and under different conditions.

Conclusion

While this compound is a relatively stable molecule, its quality can be impacted by temperature, humidity, and light. Adherence to proper storage and handling procedures is crucial for maintaining its integrity. For applications where purity and stability are critical, it is highly recommended that researchers and drug development professionals conduct their own stability studies following established guidelines, such as those provided by the ICH. The information and protocols in this guide serve as a comprehensive resource for ensuring the reliable use of this compound in scientific research.

References

An In-depth Technical Guide to the Isotopic Purity of D-Glucose-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of D-Glucose-d1, a critical parameter for its application in metabolic research, drug development, and other scientific fields where it is used as a tracer. This document outlines the typical isotopic purity, methods for its determination, and the experimental protocols for these analytical techniques.

Quantitative Data Summary

The isotopic purity of commercially available D-Glucose-d1 is consistently high, ensuring its suitability for sensitive analytical applications. The following table summarizes the key quantitative specifications for D-Glucose-d1, compiled from various suppliers.

| Parameter | Value | Source |

| Isotopic Purity | 98 atom % D | Sigma-Aldrich[1] |

| Isotopic Enrichment | 98% | MedChemExpress[2][3] |

| Chemical Purity (Assay) | 99% (CP) | Sigma-Aldrich |

| Molecular Weight | 181.16 g/mol | Sigma-Aldrich, MedChemExpress |

| CAS Number | 106032-61-5 | Sigma-Aldrich |

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity and the precise location of the deuterium label in D-Glucose-d1 are crucial for the interpretation of experimental results. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). These methods provide quantitative data on isotopic enrichment and confirm the structural integrity of the labeled molecule.

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For the analysis of D-Glucose-d1, ¹H NMR and ²H NMR are particularly valuable.

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of D-Glucose-d1, the signal corresponding to the proton at the C-1 position is expected to be significantly diminished or absent when compared to the spectrum of unlabeled D-glucose. The integration of the remaining proton signals relative to an internal standard can be used to quantify the degree of deuteration.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum will exhibit a signal at the chemical shift corresponding to the C-1 position, directly confirming the presence and location of the deuterium atom.

GC-MS is a highly sensitive technique used to separate, identify, and quantify components of a mixture. For glucose analysis, a derivatization step is typically required to make the sugar volatile. The resulting mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of isotopic enrichment.

Experimental Protocols

The following are detailed protocols for the determination of the isotopic purity of D-Glucose-d1 using NMR spectroscopy and GC-MS.

This protocol provides a general framework for the analysis of D-Glucose-d1 by NMR.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of D-Glucose-d1.

-

Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Add a known amount of an internal standard with a distinct NMR signal (e.g., trimethylsilyl propionate - TSP) for quantitative analysis.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ²H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ²H NMR, use appropriate acquisition parameters for deuterium.

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

In the ¹H spectrum, integrate the area of the residual H-1 signal and compare it to the integral of a well-resolved, non-deuterated proton signal (e.g., anomeric proton of the β-anomer if distinguishable, or other ring protons).

-

Calculate the isotopic purity based on the relative integrals.

-

In the ²H spectrum, confirm the presence of a signal at the chemical shift corresponding to the C-1 position.

This protocol is based on established methods for the analysis of deuterated glucose.

Sample Preparation and Derivatization:

-

Lyophilize an aqueous sample of D-Glucose-d1 to complete dryness.

-

To the dry sample, add a solution of hydroxylamine hydrochloride in pyridine.

-

Heat the mixture to facilitate the formation of the oxime.

-

Add acetic anhydride to the reaction mixture and heat to form the aldonitrile pentaacetate derivative.

-

Evaporate the reagents under a stream of nitrogen.

-

Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

Instrumentation and Parameters:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., DB-17).

-

Injection: 1 µL splitless injection.

-

Oven Program: An appropriate temperature gradient to ensure separation of the analyte.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode.

Data Acquisition and Analysis:

-

Acquire mass spectra in full scan mode or using selected ion monitoring (SIM) for specific fragments.

-

Analyze the mass spectrum of the derivatized glucose. The molecular ion peak and specific fragment ions will show a mass shift corresponding to the presence of the deuterium atom.

-

Calculate the isotopic enrichment by determining the relative abundance of the deuterated (M+1) and non-deuterated (M) ions in the mass spectrum, correcting for the natural abundance of ¹³C.

Visualizations

The following diagrams illustrate the logical workflow for the analytical determination of isotopic purity.

Caption: General workflow for determining the isotopic purity of D-Glucose-d1.

Caption: Detailed workflow for the GC-MS analysis of D-Glucose-d1.

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in glucose, focusing on the site-specific distribution of this stable isotope. It details the analytical methodologies used to determine intramolecular deuterium content and explores the biosynthetic origins of the observed isotopic fractionation. This information is critical for researchers in drug development, metabolomics, and food authenticity, where understanding baseline isotopic compositions is essential for tracer studies and origin analysis.

Introduction to Deuterium and its Natural Abundance in Glucose

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. Its natural abundance is approximately 0.0156% of all hydrogen atoms.[1][2] While this concentration is low, the mass difference between protium (¹H) and deuterium is significant, leading to kinetic isotope effects that cause slight variations in the deuterium content of organic molecules depending on their biosynthetic pathways.

In glucose (C₆H₁₂O₆), the distribution of deuterium is not random among the seven non-exchangeable, carbon-bound hydrogen atoms.[3][4] This site-specific natural isotope fractionation is primarily influenced by the photosynthetic pathway of the source plant.[5] Consequently, glucose derived from plants with different carbon fixation metabolisms, such as C3, C4, and Crassulacean acid metabolism (CAM) plants, exhibits distinct and characteristic intramolecular deuterium profiles. Understanding this baseline natural abundance is crucial for studies involving deuterium-labeled glucose tracers, as it provides the necessary background against which enrichment is measured.

Quantitative Data: Intramolecular Deuterium Distribution in Glucose

The natural abundance of deuterium at specific positions within the glucose molecule is not uniform and varies systematically with the photosynthetic origin of the glucose. The primary analytical technique for these measurements is Site-specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR). The data reveals that glucose from C3 and C4 plants have nearly opposite patterns of deuterium enrichment and depletion at specific hydrogen positions relative to the average deuterium content of the molecule.

Table 1: Relative Natural Abundance of Deuterium at Specific Positions in Glucose from C3 and C4 Plants

| Hydrogen Position | C3 Plants (e.g., Potato, Wheat, Rice) | C4 Plants (e.g., Maize, Sugarcane) |

| H1 | Depleted | Enriched |

| H2 | Variable/Slightly Enriched | Variable/Slightly Depleted |

| H3 | Variable | Variable |

| H4 | Enriched | Depleted |

| H5 | Enriched | Depleted |

| H6 (pro-R & pro-S) | Depleted | Enriched |

Note: "Enriched" or "Depleted" refers to the deuterium content at a specific site relative to the average deuterium content of all seven carbon-bound hydrogens in the glucose molecule. This non-statistical distribution is a result of isotopic fractionation during biosynthesis.

The distinct patterns are attributed to differences in the photosynthetic pathways. In C3 plants, processes like photorespiration are believed to contribute to the relative ²H enrichment at H5 and depletion at H1 and H6. In C4 plants, the compartmentation of biochemical reactions between mesophyll and bundle sheath cells, including the shuttling of metabolites like malate and triose phosphates, leads to the enrichment at H1 and H6 and depletion at H4 and H5.

Experimental Protocols

The determination of natural deuterium abundance at specific molecular sites requires highly sensitive analytical techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Site-specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is the definitive method for determining the intramolecular distribution of deuterium at natural abundance.

Objective: To quantify the deuterium content at each non-exchangeable hydrogen position in glucose.

Methodology:

-

Sample Preparation and Hydrolysis:

-

If glucose is part of a larger polymer like starch, an acidic hydrolysis is required.

-

Suspend approximately 50g of starch in 300 mL of 2% sulfuric acid.

-

Heat the suspension to induce hydrolysis.

-

Neutralize the solution to pH 5-6 using calcium hydroxide, Ca(OH)₂.

-

Filter to remove the calcium sulfate precipitate.

-

The resulting aqueous solution of glucose is then concentrated.

-

-

Derivatization of Glucose:

-

Direct NMR analysis of glucose in a solvent can be challenging. Therefore, derivatization is often performed to improve spectral resolution.

-

A common derivatization is the conversion of glucose to glucose penta-acetate. This locks the molecule in a specific conformation and provides sharp signals for the different hydrogen atoms.

-

Other derivatives can also be synthesized to distinguish between 5-6 different hydrogen positions.

-

-

²H-NMR Spectroscopy:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is required due to the low natural abundance and low gyromagnetic ratio of deuterium.

-

Dissolve the derivatized glucose sample in a suitable solvent.

-

Acquire the ²H-NMR spectrum using quantitative parameters. This involves long relaxation delays to ensure full relaxation of the deuterium nuclei and suppression of the Nuclear Overhauser Effect.

-

An internal standard with a known deuterium concentration, such as tetramethylurea, is used for quantification.

-

-

Data Analysis:

-

The resulting spectrum will show separate signals corresponding to the different hydrogen positions in the glucose derivative.

-

The area of each signal is proportional to the concentration of deuterium at that specific position.

-

Perform a deconvolution of the spectral signals using a least-squares fitting algorithm to accurately determine the area of each peak.

-

The site-specific isotope ratios ((D/H)i) are calculated by comparing the signal intensities of the different positions to that of the internal standard.

-

While GC-MS is more commonly used for measuring higher levels of deuterium enrichment, it can be adapted for high-precision analysis to study variations in natural abundance.

Objective: To measure the overall deuterium content and, with specific fragmentation analysis, infer positional enrichment.

Methodology:

-

Sample Preparation:

-

A small amount of plasma (e.g., 20 µL) or a solution of purified glucose is required.

-

The sample is typically evaporated to dryness before derivatization.

-

-

Derivatization of Glucose:

-

Glucose is not volatile and must be derivatized before GC analysis. A common method is the preparation of the aldonitrile pentaacetate derivative. Other derivatives like pentapropionate can also be used.

-

This two-step process first involves a reaction with a hydroxylamine to form an oxime, followed by acetylation with an anhydride.

-

-

GC-MS Analysis:

-

An electron impact (EI) GC-MS system is used.

-

The derivatized glucose is injected into the gas chromatograph, where it is separated from other components.

-

The separated compound enters the mass spectrometer, where it is fragmented.

-

Specific ion fragments that contain different sets of hydrogen atoms from the original glucose molecule are monitored. For the aldonitrile pentaacetate derivative, key fragments include m/z 187 (containing H from C3-C6) and m/z 328 (containing H from C1-C6).

-

-

Data Analysis:

-

The mass isotopomer distribution (MID) of each fragment is measured. The M+1 peak relative to the monoisotopic (M) peak provides information about the deuterium content in that fragment.

-

By analyzing a set of fragments that contain different portions of the original glucose molecule, a system of equations can be solved to determine the deuterium enrichment at each carbon position through a least-squares regression analysis.

-

Careful correction for the natural abundance of other isotopes (like ¹³C) is necessary for accurate determination.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for SNIF-NMR and the underlying biochemical pathways responsible for deuterium fractionation.

Caption: Workflow for determining site-specific natural deuterium abundance in glucose via SNIF-NMR.

Caption: Contrasting C3 and C4 pathways leading to different deuterium profiles in glucose.

Applications in Research and Drug Development

A thorough understanding of the natural deuterium abundance in glucose has several important applications for researchers:

-

Metabolic Tracer Studies: In studies using deuterium-labeled glucose to trace metabolic fluxes, knowing the precise natural background abundance is essential for accurately calculating enrichment and determining metabolic rates.

-

Authenticity and Origin Analysis: The distinct isotopic fingerprint of glucose from C3 and C4 plants allows for the verification of the origin of food products (e.g., honey, sugar) and the detection of adulteration.

-

Pharmacology and Drug Development: Deuterium-containing drugs (deuterated drugs) can exhibit altered metabolic profiles and pharmacokinetic properties due to the kinetic isotope effect. Understanding natural deuterium levels in key metabolites like glucose provides a baseline for assessing the metabolic fate and impact of such drugs.

-

Ecophysiology and Climate Science: The isotopic composition of plant-derived materials, including glucose preserved in tree rings, can provide insights into past metabolic responses to environmental changes like drought and atmospheric CO₂ concentrations.

References

- 1. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 3. fs.usda.gov [fs.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the contributions of photorespiration and compartmentation to the contrasting intramolecular 2H profiles of C3 and C4 plant sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for D-Glucose-d1-1

An In-depth Technical Guide to D-Glucose-d1-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a stable, non-radioactive isotopically labeled form of D-glucose, where the hydrogen atom at the C1 position is substituted with a deuterium atom. This modification makes it an invaluable tracer for metabolic research and a reliable internal standard in analytical chemistry. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthesis routes, analytical methodologies for its characterization, and its key applications in metabolic flux analysis and drug development.

Physicochemical Properties

This compound, also referred to as Dextrose-1-d1, possesses well-defined physical and chemical characteristics that are crucial for its application in scientific research.

| Property | Value |

| CAS Number | 106032-61-5 |

| Molecular Formula | C₆H₁₁DO₆ |

| Molecular Weight | 181.16 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Physical Form | Powder |

| Melting Point | 150-152 °C |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) |

| Mass Shift | M+1 |

| SMILES String | [2H]C1(O)O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O |

| InChI Key | WQZGKKKJIJFFOK-QVTRYHEBSA-N |

Synthesis of this compound

While a definitive, step-by-step protocol for the synthesis of this compound is not widely published, a chemically sound and frequently utilized approach for introducing a deuterium atom at the anomeric carbon (C1) of an aldose involves the reduction of the corresponding lactone with a deuterated reducing agent. This method is analogous to the synthesis of other isotopically labeled sugars, such as D-Glucose-1-¹⁴C, which is prepared by the reduction of D-glucono-δ-lactone.

Plausible Experimental Protocol for Synthesis

-

Starting Material: High-purity D-glucono-δ-lactone serves as the precursor.

-

Deuterated Reducing Agent: Sodium borodeuteride (NaBD₄) is a commonly used and effective reagent for this transformation.

-

Reaction Setup: The D-glucono-δ-lactone is dissolved in an anhydrous solvent, typically ethanol or a mixture of ethanol and water, under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the reducing agent by atmospheric moisture.

-

Reduction: The reaction vessel is cooled in an ice bath (0-5 °C) to moderate the exothermic reaction. A solution of sodium borodeuteride is then added dropwise to the stirred lactone solution. The reaction is allowed to proceed for several hours, with the temperature gradually rising to room temperature.

-

Reaction Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a weak acid, such as acetic acid, to neutralize any unreacted NaBD₄.

-

Purification: The resulting mixture is purified to remove inorganic salts and byproducts. This is typically achieved through ion-exchange chromatography.

-

Isolation and Characterization: The purified this compound is isolated as a solid by lyophilization (freeze-drying) or crystallization. The final product's identity and purity are confirmed by analytical techniques as described in the following section.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. In the ¹H NMR spectrum of this compound, the characteristic signal for the anomeric proton at the C1 position will be absent or significantly diminished, providing direct evidence of successful deuteration.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic enrichment of the final product. The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the deuterated glucose, which is one mass unit higher (M+1) than that of unlabeled D-glucose. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the positional enrichment of the deuterium atom.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for scientists engaged in metabolic research and the development of novel therapeutics.

-

Metabolic Flux Analysis: As a stable isotope tracer, this compound can be introduced into cellular or animal models to quantitatively track the flow of glucose through various metabolic pathways, including glycolysis, the pentose phosphate pathway, and the Krebs cycle. This allows researchers to understand how these pathways are altered in disease states or in response to drug treatment.

-

Internal Standard for Quantitation: In analytical methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS, this compound serves as an ideal internal standard for the precise and accurate quantification of endogenous D-glucose in complex biological matrices.

-

Elucidation of Enzyme Mechanisms: The deuterium at the C1 position can induce a kinetic isotope effect in enzyme-catalyzed reactions. By comparing the reaction rates of deuterated and non-deuterated glucose, researchers can gain valuable insights into the reaction mechanisms and rate-limiting steps of glucose-metabolizing enzymes.

Experimental Protocols for Metabolic Tracing

The following provides a generalized protocol for conducting an in vitro metabolic labeling study using this compound.

In Vitro Cell Culture Labeling Protocol

-

Cell Seeding and Growth: Cells of interest are seeded in appropriate culture vessels and allowed to reach the desired confluency.

-

Preparation of Labeling Medium: A custom culture medium is prepared, typically glucose-free, and then supplemented with a known concentration of this compound (e.g., 5-25 mM, depending on the cell type and experimental goals).

-

Initiation of Labeling: The standard culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The prepared labeling medium containing this compound is then added to the cells.

-

Incubation: The cells are incubated for a predetermined period (ranging from minutes to hours) to allow for the uptake and incorporation of the labeled glucose into various metabolic pathways.

-

Metabolite Extraction: To halt metabolic activity and preserve the metabolic state of the cells, the labeling medium is rapidly aspirated, and the cells are quenched with an ice-cold extraction solvent, such as 80% methanol. The cells are then scraped and collected.

-

Sample Processing: The cell extracts are centrifuged to pellet cellular debris. The supernatant, which contains the metabolites, is collected for analysis.

-

Analytical Detection: The extracted metabolites are analyzed by LC-MS or GC-MS to identify and quantify the downstream metabolites that have incorporated the deuterium label from this compound.

Mandatory Visualizations

Physicochemical Properties of D-Glucose-d1-1

An In-depth Technical Guide to D-Glucose-d1-1

This guide provides comprehensive information on this compound, a deuterated form of D-glucose, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's physicochemical properties, outlines a key experimental protocol for its use, and illustrates a typical workflow.

This compound is a stable, isotopically labeled monosaccharide where a deuterium atom replaces a hydrogen atom at the C1 position. This labeling results in a mass shift of +1 compared to its unlabeled counterpart, making it an invaluable tool in various analytical and metabolic studies.[1][2] The key quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Weight | 181.16 g/mol [1][2] |

| Molecular Formula | C₆DH₁₁O₆ |

| Linear Formula | HOCH₂[CHOH]₄CDO |

| CAS Number | 106032-61-5 |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity (Assay) | ≥99% (CP) |

| Melting Point | 150-152 °C |

| Appearance | Powder |

| Unlabeled D-Glucose MW | 180.156 g/mol |

Applications in Research

Isotopically labeled glucose, such as this compound, serves critical functions in scientific research:

-

Metabolic Tracing: It is used to trace the metabolic fate of glucose in various biological systems, including cells, tissues, and whole organisms, to elucidate pathways like glycolysis and the pentose phosphate pathway.

-

Internal Standard: Due to its chemical identity and distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), correcting for variations during sample preparation and analysis.

-

Enzyme Activity Studies: It can be used as a substrate to investigate the kinetics and mechanisms of glucose-metabolizing enzymes.

-

Magnetic Resonance Imaging (MRI): D-glucose has shown potential for use as a biodegradable T2 contrast agent for MRI at physiological pH.

Experimental Protocol: Use as an Internal Standard in LC-MS

This section details a generalized protocol for using this compound as an internal standard for the quantification of D-glucose in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately quantify the concentration of unlabeled D-glucose in plasma samples.

Materials:

-

This compound (Internal Standard, IS)

-

Unlabeled D-glucose (Analyte standard for calibration curve)

-

Biological plasma samples

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

-

LC-MS grade water and solvents

-

Vials, pipettes, and centrifuge

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled D-glucose (e.g., 1 mg/mL) in a suitable solvent (e.g., water/methanol 50:50 v/v).

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the unlabeled D-glucose stock solution to create a set of calibration standards at different concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Spike each calibration standard with a fixed concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of each plasma sample, add the same fixed amount of this compound internal standard solution as used in the calibration standards.

-

Add 200 µL of ice-cold protein precipitation solvent (e.g., methanol) to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to an LC-MS vial for analysis.

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS system.

-

Liquid Chromatography (LC): Use a suitable column (e.g., HILIC or C18) to separate glucose from other matrix components. The mobile phase composition and gradient will depend on the column chosen.

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source. Monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled D-glucose and this compound using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Unlabeled D-glucose transition (example): [M-H]⁻ → m/z precursor → m/z product

-

This compound transition (example): [M-H]⁻ → m/z precursor+1 → m/z product

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (unlabeled glucose) and the internal standard (this compound) in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Calculate the peak area ratio for the unknown plasma samples and use the calibration curve to determine the concentration of D-glucose in those samples.

-

Visualizations

The following diagram illustrates the logical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide to the Safety and Handling of D-Glucose-d1-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Glucose-d1-1, a deuterated form of glucose used as a stable isotope tracer in metabolic research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

This compound is a form of glucose in which the hydrogen atom at the C-1 position is replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows researchers to trace the metabolism of glucose through various biochemical pathways without the use of radioactive materials.[1][2] Its physical and chemical properties are largely similar to that of unlabeled D-glucose.

Table 1: Physical and Chemical Properties of D-Glucose and this compound

| Property | D-Glucose | This compound | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₁DO₆ | [3] |

| Molecular Weight | 180.16 g/mol | 181.16 g/mol | [4] |

| Appearance | White crystalline solid | White powder | [3] |

| Melting Point | 146 °C (α-form), 150 °C (β-form) | 150-152 °C | |

| Solubility | Highly soluble in water and acetic acid; slightly soluble in ethanol. | Soluble in water. | |

| Isotopic Purity | Not Applicable | ≥98 atom % D |

Toxicological Information

This compound is not classified as a hazardous substance. However, as with any chemical, it should be handled with care. The toxicological data is largely based on its non-labeled counterpart, D-glucose.

Table 2: Toxicological Data for D-Glucose

| Metric | Value | Species | Source(s) |

| Oral LD50 | 25,800 mg/kg | Rat | |

| Intraperitoneal LD50 | 18,000 mg/kg | Mouse | |

| Intravenous LD50 | 9,000 mg/kg | Mouse |

Long-term exposure to high concentrations of glucose dust may cause changes in lung function.

Hazard Identification and Safety Precautions

While this compound is not considered hazardous, some suppliers indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled. Therefore, standard laboratory safety precautions should be followed.

GHS Hazard Statements and Precautionary Statements

Some safety data sheets for D-Glucose-d1 provide the following classifications, which should be considered as a precautionary measure:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat. Protective garments are not normally required but are good practice.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

Handling and Storage

Proper handling and storage are essential to maintain the quality and isotopic enrichment of this compound.

-

Handling: Minimize dust generation and accumulation. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. While deuterated compounds are generally stable, they can be affected by temperature, light, and humidity. For long-term storage, temperatures of 2-8°C or -20°C are recommended. Protect from light by storing in amber vials or other light-protecting containers.

Experimental Protocols

This compound is a valuable tracer for studying metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). Below is a generalized protocol for an in vitro cell culture labeling experiment.

In Vitro Cell Culture Labeling Protocol

This protocol outlines the key steps for tracing the metabolism of this compound in cultured cells.

-

Media Preparation: Prepare a glucose-free culture medium. Supplement this medium with this compound to the desired final concentration (e.g., 10 mM). It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.

-

Cell Seeding and Growth: Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).

-

Tracer Introduction: Remove the standard culture medium and wash the cells once with phosphate-buffered saline (PBS). Add the this compound-containing labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. This timing is critical and should be optimized for the specific metabolites of interest.

-

Metabolite Extraction:

-

To halt enzymatic activity, rapidly wash the cells with ice-cold PBS.

-

Place the culture dish on dry ice and add ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Analysis: The extracted metabolites can be analyzed by mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of deuterium into downstream metabolites.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for metabolic tracing studies using this compound.

Metabolic Pathways

This compound enters central carbon metabolism and its deuterium label can be traced through glycolysis and the pentose phosphate pathway.

Glycolysis and Pentose Phosphate Pathway Diagram

The following diagram illustrates the entry of this compound into these key metabolic pathways.

Caption: Simplified metabolic fate of this compound in glycolysis and the pentose phosphate pathway.

References

Methodological & Application

Application Notes: Utilizing D-Glucose-d1-1 as a Tracer in Metabolic Research

Introduction

D-Glucose-d1-1 is a stable isotope-labeled sugar in which the hydrogen atom at the C1 position is replaced with deuterium. This tracer is a valuable tool for researchers, scientists, and drug development professionals to investigate various aspects of glucose metabolism. Unlike radioactive isotopes, stable isotopes like deuterium are non-radioactive and can be safely used in a wide range of in vitro and in vivo studies.[1][2] The deuterium label at a specific position allows for the tracing of the glucose molecule and its metabolic fate through various biochemical pathways.

Principle of this compound Tracing

The core principle behind using this compound lies in the ability to track the deuterium atom as it is processed by metabolic enzymes. When this compound enters a cell, it is phosphorylated to glucose-6-phosphate and subsequently metabolized through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the presence and position of the deuterium label in downstream metabolites, providing insights into the activity of these pathways.[4]

Key Applications

-

Glycolytic Flux: By monitoring the transfer of the deuterium from this compound to lactate and other glycolytic intermediates, researchers can quantify the rate of glycolysis.

-

Pentose Phosphate Pathway (PPP) Activity: The initial step of the PPP involves the oxidation of glucose-6-phosphate at the C1 position, leading to the loss of the deuterium label from this compound. Comparing the labeling patterns of metabolites in the PPP versus glycolysis can help elucidate the relative flux through these two pathways.

-

TCA Cycle Dynamics: The deuterium from this compound can be incorporated into TCA cycle intermediates through the conversion of pyruvate to acetyl-CoA. Tracing this label provides information on the entry of glucose-derived carbons into the TCA cycle.

-

Drug Development: In drug development, this compound can be used to assess the mechanism of action of therapeutic compounds that target metabolic pathways. By observing how a drug alters the metabolic fate of the tracer, researchers can understand its effects on cellular metabolism.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol outlines a general procedure for labeling cultured cells with this compound to study its metabolism.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Glucose-free cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Culture: Plate cells at a suitable density in a standard culture medium and allow them to reach the desired confluency (typically mid-exponential growth phase).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM).

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time should be optimized for the specific cell line and experimental goals, often ranging from 8 to 24 hours.

-

-

Metabolite Extraction:

-

Place the culture plates on ice to quench metabolic activity.

-

Aspirate the labeling medium.

-

Add 1 mL of ice-cold 80% methanol to each plate.

-

Scrape the cells and collect the cell suspension into pre-chilled microcentrifuge tubes.

-

Vortex the tubes vigorously and centrifuge at maximum speed for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the polar metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

The dried extract is now ready for derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or can be reconstituted in a suitable buffer for Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR analysis.

-

Protocol 2: Analysis of this compound Labeled Metabolites by Mass Spectrometry

This protocol provides a general workflow for the analysis of deuterium-labeled metabolites using GC-MS.

Materials:

-

Dried metabolite extract

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS)

-

GC-MS system

Procedure:

-

Derivatization:

-

To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Vortex and incubate at 37°C for 90 minutes.

-

Add 80 µL of MSTFA with 1% TMCS to silylate hydroxyl and amine groups, making the metabolites volatile. Vortex and incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a capillary column suitable for metabolite analysis (e.g., DB-5ms). The oven temperature program should be optimized to separate the metabolites of interest. A typical program might start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify metabolites and use selective ion monitoring (SIM) to quantify the abundance of specific isotopologues.

-

-

Data Analysis:

-

Identify metabolites based on their retention times and mass spectra by comparing them to a standard library.

-

Determine the mass isotopomer distributions (MIDs) for key metabolites by analyzing the relative abundances of the unlabeled (M+0) and labeled (M+1) ions.

-

Calculate the fractional enrichment to determine the extent of deuterium incorporation from this compound into downstream metabolites.

-

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of Key Metabolites from this compound.

| Metabolite | Control Condition (%) | Treatment Condition (%) |

| Glucose-6-Phosphate | 95.2 ± 2.1 | 85.7 ± 3.4 |

| Fructose-6-Phosphate | 94.8 ± 2.3 | 84.9 ± 3.6 |

| 3-Phosphoglycerate | 45.1 ± 1.8 | 32.5 ± 2.5 |

| Pyruvate | 43.9 ± 2.0 | 31.8 ± 2.7 |

| Lactate | 44.2 ± 2.2 | 32.1 ± 2.9 |

| Citrate | 15.3 ± 1.1 | 8.7 ± 0.9 |

| α-Ketoglutarate | 12.1 ± 0.9 | 6.5 ± 0.7 |

Data are presented as mean ± standard deviation.

Table 2: Relative Metabolic Fluxes Calculated from Isotopomer Data.

| Metabolic Flux | Control Condition (Relative Units) | Treatment Condition (Relative Units) |

| Glycolysis | 100 ± 5 | 75 ± 4 |

| Pentose Phosphate Pathway | 15 ± 2 | 25 ± 3 |

| TCA Cycle (from Glucose) | 30 ± 3 | 18 ± 2 |

Fluxes are normalized to the glycolytic flux in the control condition.

Mandatory Visualization

References

- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Applications of D-Glucose-d1-1 in NMR Spectroscopy: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of D-Glucose-d1-1 in Nuclear Magnetic Resonance (NMR) spectroscopy. The unique isotopic label at the C1 position offers a powerful tool for investigating metabolic pathways, quantifying enzyme kinetics, and understanding complex biological systems.

Application: Metabolic Flux Analysis

The deuterium label at the anomeric position of D-glucose allows for the tracing of its metabolic fate through various pathways, most notably glycolysis and the pentose phosphate pathway (PPP). By monitoring the appearance of the deuterium label in downstream metabolites, researchers can elucidate metabolic fluxes and identify alterations in response to disease or drug treatment.[1][2][3][4]

Key Advantages of this compound in Metabolic Flux Analysis:

-

Probing Glycolysis: The deuterium at C1 is transferred to the methyl group of lactate during glycolysis, allowing for the quantification of glycolytic flux via ¹H or ²H NMR.

-

Assessing Pentose Phosphate Pathway (PPP) Activity: In the initial oxidative phase of the PPP, the C1 carbon of glucose is lost as CO₂. Consequently, the absence of the deuterium label in PPP-derived metabolites provides a method to differentiate this pathway from glycolysis.

-

Investigating the Tricarboxylic Acid (TCA) Cycle: The deuterium label can be traced into TCA cycle intermediates, providing insights into anaplerotic and cataplerotic fluxes.

Experimental Protocol: In Vitro Metabolic Labeling with this compound

This protocol outlines the steps for labeling cultured cells with this compound and preparing extracts for NMR analysis.

-

Cell Culture and Media Preparation:

-

Culture cells to the desired confluence in standard growth medium.

-

Prepare a labeling medium by supplementing glucose-free medium with this compound to a final concentration of 10 mM. The exact concentration may need to be optimized for the specific cell line and experimental goals.

-

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time typically ranges from 8 to 24 hours and should be determined empirically.[1]

-

-

Metabolite Extraction:

-

Place the culture plates on ice to quench metabolic activity.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Scrape the cells and collect the cell suspension in a microcentrifuge tube.

-

Centrifuge the samples at >13,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation for NMR:

-

Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 600 µL) of NMR buffer (e.g., phosphate buffer in D₂O, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TMSP).

-

Transfer the solution to a 5 mm NMR tube for analysis.

-

Experimental Workflow for In Vitro Metabolic Labeling

Caption: Workflow for in vitro metabolic labeling using this compound.

Application: Quantitative NMR (qNMR)

Quantitative NMR can be employed to determine the concentration of this compound and its metabolic products with high accuracy and precision. This is particularly useful in drug development for assessing the impact of a compound on glucose metabolism.

Experimental Protocol: Quantitative ¹H NMR Analysis

-

Sample Preparation:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Prepare the test samples, ensuring they are free of particulate matter.

-

To each standard and test sample, add a precise amount of an internal standard (e.g., maleic acid, TMSP) of known concentration.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Use a pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T₁).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Quantification:

-

Process the NMR spectra with appropriate apodization and phase correction.

-

Integrate the signals corresponding to the analyte (this compound or its metabolites) and the internal standard.

-

Calculate the concentration of the analyte using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

-

C = concentration

-

I = integral value

-

N = number of protons giving rise to the signal

-

MW = molecular weight

-

m = mass

-

V = volume

-

analyte = the compound of interest

-

IS = internal standard

-

Quantitative Data Summary

| Compound | ¹H Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| α-D-Glucose-d1-1 (anomeric) | ~5.22 | d | ~3.7 |

| β-D-Glucose-d1-1 (anomeric) | ~4.64 | d | ~8.0 |

| Lactate (methyl group) | ~1.33 | d | ~6.9 |

| Alanine (methyl group) | ~1.48 | d | ~7.2 |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Application: Enzymatic Assays